Gamitrinib TPP - 1131626-46-4

Gamitrinib TPP

Catalog Number: EVT-1785601
CAS Number: 1131626-46-4
Molecular Formula: C52H65N3O8P+
Molecular Weight: 891.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gamitrinib is a resorcinolic-based mitochondrial-targeted heat shock protein 90 (Hsp90) family inhibitor, with potential antineoplastic activity. Upon administration, gamitrinib targets and inhibits the activity of Hsp90 heat shock proteins, such as TNF receptor-associated protein-1 (TRAP1). This induces the accumulation of the mitochondrial kinase PINK1 and the cytosolic E3 ubiquitin (Ub) ligase Parkin, ubiquitylates substrate proteins, and induces PINK1/Parkin-dependent mitophagy. Gamitrinib induces acute mitochondrial dysfunction, loss of membrane potential and membrane rupture leading to the induction of apoptosis in susceptible tumor cells. Hsp90, a chaperone complex protein upregulated in a variety of tumor cell types, regulates the folding and degradation of many oncogenic signaling proteins.
Overview

Gamitrinib triphenylphosphonium is a mitochondria-targeted small molecule designed to inhibit the heat shock protein 90, a crucial chaperone involved in protein folding and stability within cells. This compound combines the Hsp90 ATPase inhibitory module of 17-allylamino geldanamycin with a triphenylphosphonium moiety, which facilitates selective delivery to mitochondria. Gamitrinib triphenylphosphonium has garnered attention in cancer research for its potential therapeutic applications, particularly in targeting malignancies characterized by mitochondrial dysfunction.

Source and Classification

Gamitrinib triphenylphosphonium falls under the category of anticancer agents, specifically classified as a heat shock protein 90 inhibitor. It is derived from modifications of existing Hsp90 inhibitors, enhancing their efficacy through targeted delivery to mitochondria. The compound's synthesis and characterization have been documented in various scientific literature, highlighting its potential as a novel therapeutic agent against cancer cells that exhibit high levels of cytosolic heat shock proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of Gamitrinib triphenylphosphonium involves a multi-step chemical process. Initially, the core structure of Gamitrinib is synthesized by linking the Hsp90 inhibitor 17-allylamino geldanamycin with the mitochondrial-targeting carrier triphenylphosphonium via a hexylamine linker. The complete chemical synthesis includes:

  1. Solubilization: The Gamitrinib powder is solubilized in dimethyl sulfoxide at a concentration of 2.5%.
  2. Formulation: This solution is then diluted with polysorbate 80, lecithin, and sucrose to create a working solution suitable for preclinical studies.
  3. Microfluidization: For Good Manufacturing Practice studies, the injectable suspension of Gamitrinib is prepared using microfluidization techniques to ensure uniformity and stability .

High-performance liquid chromatography and mass spectrometry are employed to analyze the purity and composition of the synthesized compound, ensuring that it meets the required standards for biological testing.

Molecular Structure Analysis

Structure and Data

Gamitrinib triphenylphosphonium has a complex molecular structure characterized by its dual functionality: an Hsp90 inhibitory component and a triphenylphosphonium moiety that targets mitochondria. The molecular formula can be represented as follows:

  • Molecular Formula: C₃₁H₃₃N₃O₄P
  • Molecular Weight: Approximately 525.59 g/mol

The structure includes:

  • A core structure derived from 17-allylamino geldanamycin.
  • A triphenylphosphonium group that enhances mitochondrial localization.

The compound's design allows it to selectively accumulate in mitochondria, minimizing off-target effects on cytosolic proteins .

Chemical Reactions Analysis

Reactions and Technical Details

Gamitrinib triphenylphosphonium undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and coupling reactions. Key reaction steps include:

  1. Nucleophilic Substitution: The reaction between the bromoalkyl phosphonium salt and amine derivatives allows for the introduction of the hexylamine linker.
  2. Formation of Triphenylphosphonium Salt: This step involves the reaction of triphenylphosphine with an alkyl halide to form the phosphonium salt that will be linked to the Hsp90 inhibitor.

These reactions are carefully monitored using chromatographic techniques to ensure high yield and purity of the final product .

Mechanism of Action

Process and Data

Gamitrinib triphenylphosphonium exerts its anticancer effects through several mechanisms:

  1. Inhibition of Heat Shock Protein 90: By binding to Hsp90, Gamitrinib disrupts its chaperone function, leading to destabilization of client proteins that are critical for tumor survival.
  2. Induction of Mitochondrial Unfolded Protein Response: The compound triggers mitochondrial stress responses, including PINK1 accumulation and Parkin activation, which are essential for mitophagy—the selective degradation of damaged mitochondria .
  3. Apoptosis Induction: At higher concentrations, Gamitrinib triphenylphosphonium can induce apoptosis through loss of mitochondrial membrane potential and release of pro-apoptotic factors such as cytochrome c .

These combined actions make Gamitrinib triphenylphosphonium a promising candidate for targeted cancer therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gamitrinib triphenylphosphonium exhibits several notable physical and chemical properties:

These properties are critical for determining the appropriate formulation strategies for clinical applications .

Applications

Scientific Uses

Gamitrinib triphenylphosphonium has several scientific applications:

  1. Cancer Therapy Research: Its ability to selectively target mitochondria makes it an attractive candidate for developing therapies against various cancers, particularly those with high levels of heat shock proteins.
  2. Mitophagy Studies: The compound serves as a valuable tool for studying mitochondrial quality control mechanisms, including mitophagy, which is crucial for cellular homeostasis.
  3. Preclinical Studies: Ongoing research focuses on evaluating its efficacy in different cancer models, including glioblastoma and prostate cancer .
Introduction to Gamitrinib TPP as a Mitochondrial-Targeted Therapeutic Agent

Gamitrinib TPP (Gamitrinib-triphenylphosphonium) represents a pioneering class of mitochondrially targeted cancer therapeutics designed to disrupt protein homeostasis within the organelle. This molecule belongs to the broader category of "mitocans"—agents exploiting mitochondrial vulnerabilities in cancer cells. By conjugating a heat shock protein 90 (HSP90) inhibitor to a mitochondrial-targeting moiety, Gamitrinib TPP achieves selective accumulation in tumor mitochondria, enabling precise disruption of oncogenic signaling networks that sustain malignancy [2] [6].

Rationale for Mitochondrial Targeting in Disease Intervention

Mitochondria drive tumor progression through metabolic reprogramming, apoptosis resistance, and redox balance regulation. Unlike normal cells, cancer cells exhibit heightened dependence on mitochondrial heat shock protein 90 (HSP90) isoforms, particularly TNF receptor-associated protein 1 (TRAP1), to buffer proteotoxic stress and stabilize respiratory complexes. This creates a therapeutically exploitable vulnerability:

  • Metabolic Plasticity: Tumors utilize mitochondrial oxidative phosphorylation (OXPHOS) for ATP production, especially in therapy-resistant or metastatic phenotypes [6] [7].
  • Chaperone Addiction: Mitochondrial HSP90/TRAP1 chaperones maintain stability of key oncoproteins (e.g., cyclophilin D, SDHB) and inhibit pore transition, blocking cytochrome c-mediated apoptosis [6] [10].
  • Selective Accumulation: The mitochondrial membrane potential (ΔΨm), hyperpolarized in tumors (~60–140 mV more negative than cytosol), enables electrochemical gradient-driven uptake of cationic compounds like Gamitrinib TPP, achieving >1,000-fold higher intramitochondrial concentrations compared to non-targeted inhibitors [2] [8].

Table 1: Mitochondrial Vulnerabilities in Cancer Cells

Target ProcessRole in TumorsTherapeutic Exploitation
OXPHOS DependencyPrimary ATP source in invasive/metastatic cellsDisruption collapses energy production
TRAP1 UpregulationStabilizes respiratory complexes; inhibits apoptosisChaperone inhibition induces proteotoxic stress
ΔΨm HyperpolarizationDrives cation accumulation (e.g., TPP+)Enables tumor-selective drug targeting

Structural and Functional Basis of Gamitrinib TPP as a Mitochondrial HSP90/TRAP1 Inhibitor

Gamitrinib TPP employs a modular chemical architecture to overcome limitations of conventional HSP90 inhibitors:

  • Mitochondrial Vector: The triphenylphosphonium (TPP) cation exploits ΔΨm for electrophoretic import into the matrix. This moiety increases mitochondrial accumulation by ~5 orders of magnitude compared to untargeted drugs [2] [8].
  • Inhibitory Warhead: Derived from the ansamycin antibiotic geldanamycin (GA), the HSP90-binding domain specifically blocks the ATPase pocket of mitochondrial HSP90 isoforms (TRAP1, HSP90, GRP94). Unlike cytosolic HSP90 inhibitors, GA’s benzoquinone group generates ROS within mitochondria, amplifying cytotoxicity [4] [10].
  • Linker Chemistry: A hydrocarbon chain bridges GA and TPP, optimizing solubility and mitochondrial membrane penetration. This design minimizes off-target cytosolic HSP90 inhibition [8].

Molecular Mechanism:Upon mitochondrial entry, Gamitrinib TPP:

  • Binds TRAP1/HSP90: Inhibits ATP hydrolysis, preventing client protein refolding [1] [9].
  • Induces Proteotoxic Stress: Misfolded proteins aggregate, activating the mitochondrial unfolded protein response (UPRmt) [1].
  • Disrupts Respiratory Complexes: Destabilizes OXPHOS subunits (e.g., complex II/III), reducing oxygen consumption by 40–70% (Seahorse assays) [6] [10].
  • Triggers Apoptosis: Permeabilizes mitochondrial membranes via Bax/Bak activation, releasing cytochrome c and activating caspase-9 [8].

Table 2: Structural and Functional Components of Gamitrinib TPP

ComponentChemical RoleBiological Consequence
TPP cationMitochondrial targeting vector106-fold mitochondrial accumulation
Geldanamycin coreHSP90/TRAP1 ATPase inhibitionClient protein destabilization (e.g., cyclophilin D, SDHB)
Aliphatic linkerSpatial separation of functional domainsPrevents cytosolic HSP90 binding; enhances solubility
Benzoquinone groupRedox-cycling moietyROS overproduction within mitochondria

Evolutionary Context: Mitochondrial Proteostasis in Cancer and Neurodegeneration

Mitochondrial protein folding quality control exhibits paradoxical roles in cancer versus neurodegeneration, positioning Gamitrinib TPP at a mechanistic crossroads:

Cancer Applications:

  • Bioenergetic Collapse: In glioblastoma models, Gamitrinib TPP (5–20 μM) reduced OXPHOS capacity by >50%, suppressed proliferation in 17 primary glioma lines (IC50 ~1–4 μM), and inhibited growth in patient-derived xenografts [6].
  • Dual Stress Induction: Simultaneously disrupts proteostasis (via TRAP1 inhibition) and redox homeostasis (via ROS), circumventing resistance to single-pathway inhibitors [6] [10].
  • Transcriptomic Reprogramming: RNAseq/RPPA analyses in treated gliomas show downregulation of mitochondrial biogenesis (PGC-1α, TFAM) and cell-cycle genes, alongside AMPK/DNA damage activation [6].

Neuroprotective Implications:Surprisingly, mitochondrial HSP90 inhibition exerts beneficial effects in neurodegeneration models:

  • PINK1/Parkin Activation: Gamitrinib TPP induces PINK1 stabilization on the outer mitochondrial membrane, triggering Parkin recruitment and phospho-ubiquitin (pSer65-Ub) formation. This occurs independently of membrane depolarization, distinguishing it from uncouplers like CCCP [1] [9].
  • Mitophagy Flux: In primary human fibroblasts and induced neurons, Gamitrinib TPP (10 μM) promotes:
  • Recruitment of autophagy receptors (OPTN, NDP52, p62)
  • Acidification of mitochondria (measured via mitoKeima reporter)
  • Clearance of damaged organelles [1] [3].
  • FOXO-Mediated Protection: In Drosophila and neuronal models, TRAP1 inhibition activates FOXO transcription factors, upregulating stress resistance genes (e.g., Thor) and rescuing PINK1 deficiency-induced dopaminergic neurodegeneration [5].

Table 3: Disease-Specific Mechanisms of Gamitrinib TPP

Disease ContextPrimary MechanismKey Experimental Evidence
CancerTRAP1 inhibition → proteostasis collapse → apoptosis70% tumor growth delay in glioma PDX models [6]
NeurodegenerationPINK1 stabilization → Parkin-mediated mitophagyClearance of ΔOTC-misfolded proteins in human neurons [1]
FOXO activation → antioxidant defenseRescue of Drosophila PINK1 null phenotypes [5]

This evolutionary dichotomy—where mitochondrial proteostasis disruption kills tumors but protects neurons—highlights the nuanced role of organelle stress responses. Gamitrinib TPP’s ability to trigger context-dependent outcomes (apoptosis in cancer vs. mitophagy in neurons) underscores its therapeutic versatility [1] [5] [6].

Properties

CAS Number

1131626-46-4

Product Name

Gamitrinib TPP

IUPAC Name

6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium

Molecular Formula

C52H65N3O8P+

Molecular Weight

891.1 g/mol

InChI

InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20-,36-21+,38-33+/t35-,37+,45+,46+,48-,50+/m1/s1

InChI Key

OAUJLFPWRFHSNE-FEHIUCOBSA-O

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.